molecular formula C18H17N5O4S2 B2923618 2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)thiophene-3-carboxamide CAS No. 864940-77-2

2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)thiophene-3-carboxamide

Cat. No. B2923618
M. Wt: 431.49
InChI Key: OPPKKFSHVPQVLU-UHFFFAOYSA-N
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Description

The compound “2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)thiophene-3-carboxamide” is a chemical substance that can be found in various chemical databases . It is a product offered by several chemical suppliers.

Scientific Research Applications

Material Science and Polymer Research

Research into carboxamides and their complexes, such as those involving thiophene derivatives, has shown significant applications in material science, particularly in the development of polymers with specific thermal and mechanical properties. For instance, studies have demonstrated the synthesis and characterization of carboxamides that form complexes with metals like Cu(II) and Zn(II), exhibiting antibacterial activities and potential uses in materials science due to their structural properties (Aktan, Gündüzalp, & Özmen, 2017). Similarly, research on polyamides and polyimides incorporating thiophene units has revealed materials with high thermal stability, solubility in polar solvents, and potential applications in advanced materials science, emphasizing the role of such compounds in developing new polymers (Jeon, Kwac, Kim, & Chang, 2022).

Pharmacological Applications

In the realm of pharmacology, aromatic sulfonamide derivatives, including those structurally related to 2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)thiophene-3-carboxamide, have been explored for their inhibitory activity against various enzymes, demonstrating potential therapeutic applications. For example, aromatic sulfonamides have been evaluated as inhibitors of carbonic anhydrase isoenzymes, showing nanomolar inhibitory concentrations and suggesting uses in treating conditions associated with these enzymes (Supuran, Maresca, Gregáň, & Remko, 2013).

Chemical Synthesis and Reactivity

The versatility of thiophene carboxamides in chemical synthesis is further exemplified by their use as intermediates in heterocyclic synthesis, leading to the production of various biologically active compounds. Research on thiophene-2-carboxamide derivatives has highlighted their potential in synthesizing new antibiotics and antibacterial drugs, indicating the broad applicability of these compounds in developing novel therapeutic agents (Ahmed, 2007).

properties

IUPAC Name

2-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4S2/c19-8-1-10-23(11-2-9-20)29(26,27)14-5-3-13(4-6-14)17(25)22-18-15(16(21)24)7-12-28-18/h3-7,12H,1-2,10-11H2,(H2,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPKKFSHVPQVLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=CS2)C(=O)N)S(=O)(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)thiophene-3-carboxamide

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